4-Chloro-3-methylanisole (CAS: 13334-71-9) is a halogenated and alkylated aromatic ether used as a functional intermediate in complex organic synthesis. Its value is primarily derived from the specific 1,2,4-substitution pattern of the methoxy, methyl, and chloro groups on the benzene ring. This precise arrangement dictates the compound's reactivity in electrophilic aromatic substitution and its utility as a precursor for specialized pharmaceutical and agrochemical targets where isomeric purity is a critical procurement requirement.
In multi-step synthesis, substituting 4-Chloro-3-methylanisole with its isomers, such as precursors to 3-chloro-4-methylaniline, is not viable. The final structure of high-value downstream products, including specific herbicides like chlorotoluron, is directly determined by the precursor's substitution pattern. Procuring the incorrect isomer, even one with the same molecular formula, will lead to the synthesis of an entirely different and non-functional final molecule, making precise isomer selection a primary procurement control point.
The direct precursor, 4-chloro-3-nitroanisole, is explicitly identified as a key starting material for the industrial synthesis of Iguratimod (T-614), a cyclooxygenase-2 (COX-2) inhibitor used as a disease-modifying antirheumatic drug. This designation within a patented manufacturing route establishes 4-Chloro-3-methylanisole (via its nitro-analog) as a non-substitutable raw material for producers following this specific, established process.
| Evidence Dimension | Suitability as a Pharmaceutical Process Intermediate |
| Target Compound Data | Required precursor for the patented synthesis route of Iguratimod (T-614). |
| Comparator Or Baseline | Generic substituted anisoles or phenols. |
| Quantified Difference | Specified raw material vs. non-specified alternatives, which are incompatible with the patented process. |
| Conditions | Industrial synthesis of Iguratimod as described in patent literature. |
For manufacturers producing Iguratimod via this route, procuring this specific precursor is essential for process validity, reproducibility, and patent compliance.
In electrophilic aromatic substitutions such as the Vilsmeier-Haack reaction, the directing effects of the substituents on 4-Chloro-3-methylanisole are convergent. The powerful ortho,para-directing methoxy group, combined with the methyl group, strongly activates the C6 position for substitution, leading to a single, predictable formylated product. In contrast, less substituted anisoles can yield ortho/para mixtures, necessitating costly and yield-reducing purification steps. The defined substitution pattern of this compound ensures a superior regiochemical outcome, simplifying downstream processing.
| Evidence Dimension | Regiochemical Purity of Formylation Product |
| Target Compound Data | Leads to a single major isomer (6-formyl-4-chloro-3-methylanisole). |
| Comparator Or Baseline | Anisole (unsubstituted). |
| Quantified Difference | Target compound provides a single, predictable product, whereas the comparator can yield o/p mixtures requiring separation. |
| Conditions | Vilsmeier-Haack formylation (DMF/POCl3) or similar electrophilic substitution reactions. |
This compound eliminates the need for complex isomeric separation of the product, reducing processing time, solvent use, and improving the overall yield of the desired downstream aldehyde.
Compared to its corresponding phenol (4-chloro-3-methylphenol), 4-Chloro-3-methylanisole offers superior process compatibility in multi-step syntheses. The methoxy group is a robust protecting group, inert to a wide range of reagents, including strong bases (e.g., organolithiums, Grignards) and nucleophiles, that are incompatible with the acidic proton of a phenol. Procuring the anisole form directly saves a separate methylation step (e.g., using hazardous dimethyl sulfate) and subsequent deprotection steps that would be required if starting from the phenol.
| Evidence Dimension | Reaction Compatibility & Workflow Efficiency |
| Target Compound Data | Methoxy group is stable to strong bases and many organometallic reagents. |
| Comparator Or Baseline | 4-Chloro-3-methylphenol (the corresponding phenol). |
| Quantified Difference | The phenol's acidic -OH is incompatible with many common reagents, requiring a minimum of two extra synthetic steps (protection and deprotection) compared to the target compound. |
| Conditions | Multi-step synthesis involving strong bases, organometallics, or other pH-sensitive reagents. |
This compound allows for direct use in complex synthetic routes, saving process steps, reducing reagent costs, and improving overall manufacturing efficiency.
This compound is the logical precursor for manufacturing routes that depend on the 4-chloro-3-methylanisole core, such as the synthesis of the anti-inflammatory drug Iguratimod. Its use is mandated by established, patented processes where isomeric integrity is required.
For syntheses requiring a high-purity 4-chloro-3-methyl-substituted benzaldehyde, this compound is the preferred starting material. Its inherent directing-group arrangement ensures a clean Vilsmeier-Haack formylation, yielding a single major aldehyde isomer without the need for complex purification from an isomeric mixture.
In multi-step syntheses where downstream reactions involve strong bases, Grignard reagents, or organolithiums, this compound is the appropriate choice over its phenolic analog. The inert methoxy group allows for a more direct and efficient synthetic sequence by avoiding the additional protection-deprotection steps required for a free phenol.
Irritant